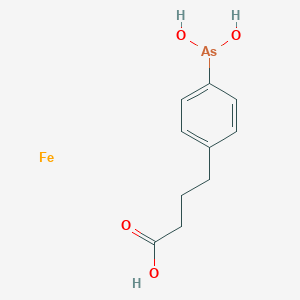
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is a complex organoarsenic compound that incorporates both arsenic and iron within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-(4-dihydroxyarsanylphenyl)butanoic acid moiety, followed by the incorporation of iron.
-
Preparation of 4-(4-Dihydroxyarsanylphenyl)butanoic Acid
Step 1: Synthesis of 4-bromophenylbutanoic acid through a bromination reaction.
Step 2: Conversion of 4-bromophenylbutanoic acid to 4-(4-dihydroxyarsanylphenyl)butanoic acid via a nucleophilic substitution reaction with an arsenic-containing reagent.
-
Incorporation of Iron
Step 3: Coordination of iron to the 4-(4-dihydroxyarsanylphenyl)butanoic acid through complexation reactions under controlled conditions, often involving iron salts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron undergoes various chemical reactions, including:
Oxidation: The arsenic moiety can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing species.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to arsenic metabolism.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes involved in arsenic metabolism and iron homeostasis.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and metal ion transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Hydroxyphenyl)butanoic Acid: Lacks the arsenic and iron components, making it less complex.
4-Phenylbutanoic Acid: Similar structure but without the hydroxyl and arsenic groups.
Butanoic Acid Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is unique due to the presence of both arsenic and iron, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
5442-31-9 |
|---|---|
Molekularformel |
C10H13AsFeO4 |
Molekulargewicht |
327.97 g/mol |
IUPAC-Name |
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron |
InChI |
InChI=1S/C10H13AsO4.Fe/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15;/h4-7,14-15H,1-3H2,(H,12,13); |
InChI-Schlüssel |
SDYZOQBEIANSNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)O)[As](O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


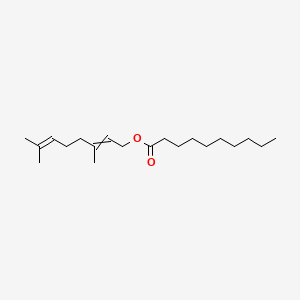


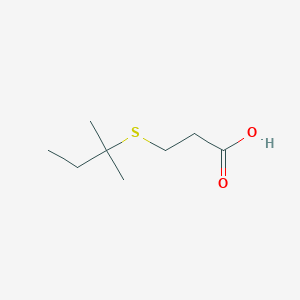
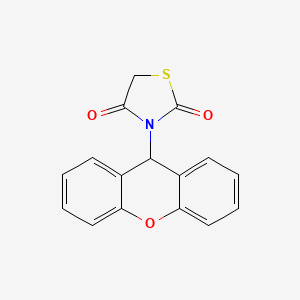

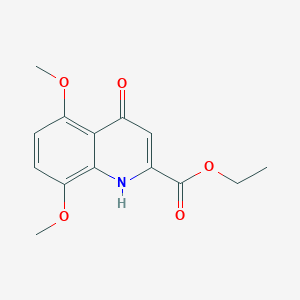
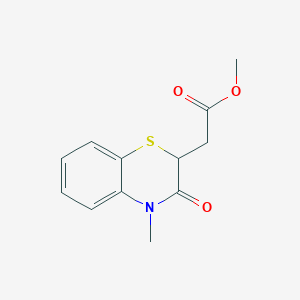
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
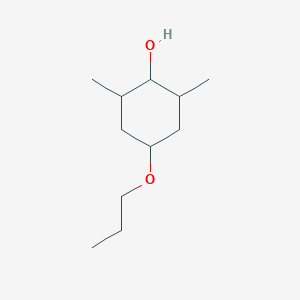


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)

